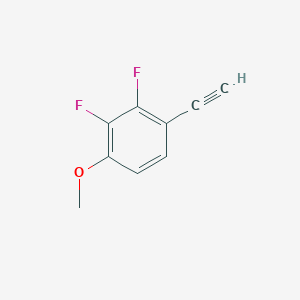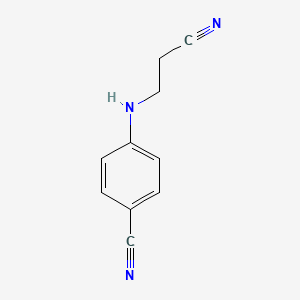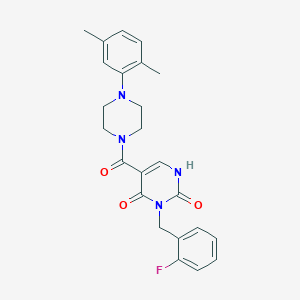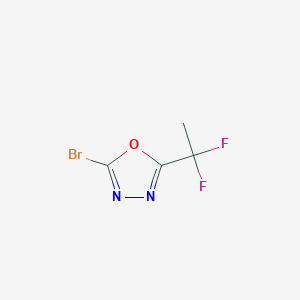
(5-butyl-2-méthyl-1H-indol-3-yl)acide acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system substituted with a butyl group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position.
Applications De Recherche Scientifique
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methyl-substituted ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote the formation of the indole ring. The resulting product is then purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.
Mécanisme D'action
The mechanism of action of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of cellular processes. For example, it may bind to enzymes or receptors involved in cell signaling pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features but different substituents.
Uniqueness
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group at the 5-position and the methyl group at the 2-position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
2-(5-butyl-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-5-11-6-7-14-13(8-11)12(9-15(17)18)10(2)16-14/h6-8,16H,3-5,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPUGCRNVYONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2413782.png)
![4-(pentyloxy)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2413783.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)


![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one](/img/structure/B2413794.png)
![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)


